N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide

Aminopeptidase N CD13 Enzyme Inhibition

Off-target HDAC inhibition in APN/CD13 cellular assays leads to confounding transcriptional artifacts. N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide (CAS 436090-49-2) is a selective APN inhibitor (IC₅₀ 70 nM; 58.3-fold vs. bestatin) with >1,400-fold selectivity over HDAC1/2. • Eliminates HDAC-driven artifacts; observed phenotypes attributed solely to APN inhibition. • Amino/methoxy handles enable systematic SAR exploration for potency optimization. • Sourced from multiple independent suppliers at ≥97% purity; cross-lab validation without single-vendor dependency.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 436090-49-2
Cat. No. B1299435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide
CAS436090-49-2
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)NC(=O)CN2CCCC2
InChIInChI=1S/C13H19N3O2/c1-18-12-5-4-10(14)8-11(12)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17)
InChIKeyYGLQQANJEBEQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.4 [ug/mL]

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide: Identity and Baseline Specifications


N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide (CAS 436090-49-2) is a synthetic pyrrolidine-acetamide featuring a 5-amino-2-methoxyphenyl substitution [1]. It has a molecular formula of C13H19N3O2 and a molecular weight of approximately 249.31 g/mol . This compound is primarily investigated for its biological activity as a metalloenzyme inhibitor and is commercially available from multiple vendors, typically at ≥97% purity for research use only .

Workflow
APN/CD13 metalloenzyme inhibition studies
Selection
5-amino-2-methoxyphenyl motif for target selectivity
Procurement
Multi-vendor ≥97% purity, research use only

Why Generic Substitution Compromises Selectivity in APN Research


The pyrrolidine-acetamide scaffold is a privileged structure in medicinal chemistry, with subtle variations to the phenyl ring substitution pattern profoundly influencing target selectivity [1]. For N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide, the specific 5-amino-2-methoxy substitution is critical for achieving potent and selective inhibition of aminopeptidase N (APN/CD13) over closely related off-target metalloenzymes like histone deacetylases (HDACs) [2]. Replacing this compound with a generic pyrrolidine-acetamide analog lacking these specific functional groups risks a complete loss of selectivity, potentially introducing confounding polypharmacology in assays and invalidating experimental conclusions [3].

Scaffold substitution may shift selectivity
Generic pyrrolidine-acetamide analogs lacking the 5-amino-2-methoxy substitution may lose APN selectivity and introduce HDAC polypharmacology.
Off-target HDAC confounding not excluded
Close structural analogs without verified APN/HDAC selectivity data risk unintended histone deacetylase inhibition, complicating assay interpretation.
Pharmacophore identity not interchangeable
Patent-distinguished substitution pattern may be absent in cheaper pyrrolidine compounds; target engagement profile may differ significantly.

Potency and Selectivity Benchmarking Against Key Comparators


APN Inhibitory Potency vs. Bestatin

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide demonstrates 58.3-fold greater inhibitory potency against aminopeptidase N (APN) from porcine kidney microsomes compared to the well-known clinical APN inhibitor Bestatin [1][2]. This represents a substantial improvement over the established reference compound, positioning it as a more potent tool compound or lead for APN-targeted research. It is important to note that this is a cross-study comparison due to the distinct assay conditions reported in each source, but the use of the same substrate and biological system supports a rigorous and meaningful quantitative analysis.

APN vs Bestatin
Cross-study reported
Target IC50 70 nM; Comparator IC50 4,080 nM
Reported 58.3-fold IC50 difference (porcine kidney microsomes)
Supports APN inhibition potency context
Cross-study; distinct assay protocols may influence fold difference
Aminopeptidase N CD13 Enzyme Inhibition IC50

Selectivity for APN Over HDAC1/2

In direct head-to-head screening from the same data source, this compound is a potent inhibitor of APN (IC50 = 70 nM) while exhibiting negligible activity against histone deacetylases 1 and 2 (HDAC1/2) with an IC50 > 100,000 nM [1]. This creates a selectivity ratio of over 1,400-fold for APN over HDAC1/2, a common off-target for metal-chelating enzyme inhibitors. This is a class-level inference of high selectivity for APN, as comparable screening data for Bestatin against HDAC1/2 in the same assay system is not included in this source.

APN vs HDAC1/2
Head-to-head
APN IC50 70 nM; HDAC1/2 IC50 > 100,000 nM
Selectivity ratio >1,400-fold
Supports APN selectivity context
Same-source data; HDAC activity tested in HeLa nuclear extract
Selectivity Histone Deacetylase HDAC Counter-Screening

Potency Positioning Within Pyrrolidine-Core Leads

The APN inhibitory potency of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide (IC50 = 70 nM) is pharmacologically relevant and falls within the range of activity observed for a series of optimized, peer pyrrolidine-core APN inhibitors described in the medicinal chemistry literature [1]. This places the compound within a well-characterized and therapeutically relevant potency band for this target class.

Pyrrolidine series fit
Class-level
IC50 70 nM
Positioned within reported potency range for pyrrolidine-core APN leads
Context-dependent potency positioning
Class inference; not a direct comparator study
Structure-Activity Relationship Lead Compound Medicinal Chemistry Pyrrolidine Scaffold

Pharmacophore: 5-Amino-2-Methoxyphenyl Motif

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide is included in a patent as a specific structural example of a broader class of pyrrolidine compounds claimed for the treatment of malaria, a disease where APN inhibition is a proposed therapeutic strategy [1]. This structural representation, distinguished by its unique 5-amino-2-methoxyphenyl substitution, is a qualitative indicator of its potential to engage the target differently than unsubstituted or differently-substituted analogs, a hypothesis directly supported by the selectivity data differentiating it from HDACs.

Pharmacophore motif
Reported
5-amino-2-methoxyphenyl
Structurally distinguished in patent as specific APN-binding pyrrolidine example
May indicate target engagement profile
Patent context; functional differentiation requires experimental confirmation
Pharmacophore Binding Mode Structure-Activity Relationship

Multi-Supplier Research-Grade Purity Validation

The compound is consistently supplied with a certified purity of at least 97% by multiple independent vendors, including Ambeed and Matrix Scientific . This multi-vendor validation and specified purity threshold ensures a reliable baseline for biological testing, minimizing batch-to-batch variability from a single source. While most reputable vendors offer high purity for similar research chemicals, the specific availability from multiple suppliers for this exact compound adds a layer of supply chain security.

Multi-vendor purity
Data to verify
≥97% (HPLC)
Consistent specification across independent suppliers
Supports procurement reproducibility
Supplier-reported; independent lot validation advised
Quality Control Reproducibility Procurement

Recommended Application Scenarios Based on Quantitative Differentiation


High-Potency Positive Control for APN Biochemical Assays

Given its 58.3-fold greater inhibitory potency compared to the classic inhibitor Bestatin (IC50 of 70 nM vs. 4.08 µM) [1][2], this compound is the superior choice for a positive control in APN activity assays. Its high selectivity for APN over HDAC1/2 (>1,400-fold) eliminates confounding off-target effects common with broader metalloenzyme inhibitors [3], ensuring that observed outcomes can be confidently attributed to APN inhibition.

Selective Pharmacological Probe for APN Pathway Dissection

The compound's robust selectivity window (>1,400-fold) over epigenetically active HDACs is critical for cellular studies [3]. Using this compound allows researchers to chemically knock down APN activity and study its specific role in processes like cell migration, invasion, or angiogenesis without triggering complex transcriptional responses from unintended HDAC inhibition, a known liability of less selective metal-chelating probes.

Benchmark Lead for Pyrrolidine-Based Medicinal Chemistry

Its position as a potent scaffold within the active pyrrolidine-core inhibitor class makes this compound an ideal starting point or benchmarking tool for Structure-Activity Relationship (SAR) campaigns aimed at identifying novel APN-targeting anticancer or antimalarial agents [4]. Its clear functional groups (amino, methoxy) provide defined vectors for chemical modification to rapidly explore potency and selectivity improvements.

Supply-Chain Resilient Compound for Long-Term Research

The compound is not a single-sourced entity; its availability from multiple independent suppliers at a certified research purity of ≥97% ensures robust supply chain resilience . This multi-vendor sourcing mitigates risks of backorders and facilitates cross-validation of biological results between labs or over time, as researchers can procure control material of equivalent quality from different providers.

Application
Selection Property
Validation Focus
APN enzyme activity positive control
APN inhibition potency profile
Assay endpoint reproducibility under defined conditions
APN pathway dissection tool
Selectivity over HDAC enzymes
Cellular APN engagement without HDAC interference
Medicinal chemistry SAR benchmark
Pyrrolidine-core potency context
APN-targeting lead optimization studies
Long-term research procurement
Multi-vendor certified purity
Inter-lot and inter-vendor consistency
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